

CHMFL-EGFR-202: A Technical Target Profile

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Compound of Interest		
Compound Name:	Chmfl-egfr-202	
Cat. No.:	B15145464	Get Quote

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Introduction

CHMFL-EGFR-202 is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) kinase. Developed by researchers at the High Magnetic Field Laboratory, Chinese Academy of Sciences, this small molecule has demonstrated significant activity against both primary activating and drug-resistant EGFR mutations, which are critical drivers in non-small cell lung cancer (NSCLC). This document provides a comprehensive technical overview of the target profile of CHMFL-EGFR-202, including its biochemical and cellular activity, mechanism of action, and preclinical efficacy.

Mechanism of Action

CHMFL-EGFR-202 acts as an irreversible inhibitor by forming a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain. X-ray crystallography studies have revealed that CHMFL-EGFR-202 binds to a distinct "DFG-in-C-helix-out" inactive conformation of EGFR. This unique binding mode contributes to its potency and selectivity profile. The inhibition of EGFR blocks downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.

Quantitative Data Summary Biochemical Activity



The inhibitory activity of **CHMFL-EGFR-202** was assessed against a panel of wild-type and mutant EGFR kinases, as well as a broader panel of other kinases to determine its selectivity.

Table 1: In Vitro Inhibitory Activity of CHMFL-EGFR-202 against EGFR Kinases

Kinase Target	IC50 (nM)	
EGFR (Wild-Type)	8.3	
EGFR (T790M Mutant)	5.3	
EGFR (L858R Mutant)	Not explicitly provided in cited sources	
EGFR (del19 Mutant)	Not explicitly provided in cited sources	
EGFR (L858R/T790M Double Mutant)	Potently inhibited, specific IC50 not provided	

Table 2: Selectivity Profile of CHMFL-EGFR-202 against Other Kinases

Kinase Target	IC50 (nM)
ERBB2 (HER2)	8.1
ERBB4 (HER4)	3.2
втк	24.5
BLK	8.1
BMX	111.0
MEK1	161.0

Data compiled from publicly available information.

Cellular Activity

CHMFL-EGFR-202 has demonstrated potent anti-proliferative effects in various NSCLC cell lines harboring EGFR mutations.

Table 3: Anti-proliferative Activity of CHMFL-EGFR-202 in NSCLC Cell Lines



Cell Line	EGFR Status	GI50 (μM)
H1975	L858R/T790M	Strong antiproliferative effect
PC-9	del19	Strong antiproliferative effect
HCC827	del19	Strong antiproliferative effect
H3255	L858R	Strong antiproliferative effect
Wild-Type EGFR expressing cells	Wild-Type	Less sensitive

Specific GI50 values were not detailed in the readily available abstracts; "Strong antiproliferative effect" indicates potent activity as described in the source literature.

In Vivo Efficacy

In preclinical xenograft models using NSCLC cell lines, **CHMFL-EGFR-202** has shown significant, dose-dependent tumor growth suppression without notable toxicity.

Table 4: In Vivo Efficacy of CHMFL-EGFR-202 in Xenograft Models

Xenograft Model	EGFR Status	Efficacy
H1975 Cell-inoculated	L858R/T790M	Dose-dependent tumor growth suppression
PC-9 Cell-inoculated	del19	Dose-dependent tumor growth suppression

Experimental Protocols In Vitro Kinase Assay

The inhibitory activity of **CHMFL-EGFR-202** against various kinases was determined using a radiometric assay. The general protocol involves:

• Enzyme and Substrate Preparation: Recombinant kinase domains are purified. A generic substrate such as poly(Glu, Tyr) 4:1 is used.



- Reaction Mixture: The kinase, substrate, and varying concentrations of CHMFL-EGFR-202
 are incubated in a kinase buffer containing ATP (with [y-33P]ATP) and MgCl2.
- Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
- Termination and Detection: The reaction is stopped, and the incorporation of 33P into the substrate is quantified using a scintillation counter.
- Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (e.g., Sulforhodamine B Assay)

The anti-proliferative effects of **CHMFL-EGFR-202** on cancer cell lines are assessed as follows:

- Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with a serial dilution of **CHMFL-EGFR-202** for a specified period (e.g., 72 hours).
- Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
- Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
- Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized.
 The absorbance is measured at a specific wavelength (e.g., 515 nm).
- Data Analysis: The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

Western Blot Analysis

To assess the effect of **CHMFL-EGFR-202** on EGFR signaling pathways:



- Cell Lysis: Treated and untreated cells are lysed to extract total proteins.
- Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfatepolyacrylamide gel electrophoresis.
- Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling proteins (e.g., AKT, p-AKT, ERK, p-ERK). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

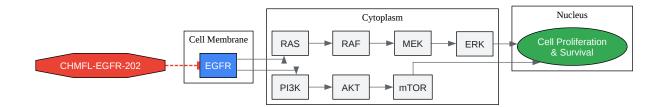
In Vivo Xenograft Studies

The anti-tumor efficacy of **CHMFL-EGFR-202** in vivo is evaluated using immunodeficient mice:

- Tumor Cell Implantation: Human NSCLC cells (e.g., H1975 or PC-9) are subcutaneously injected into the flanks of nude mice.
- Tumor Growth and Randomization: When tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
- Drug Administration: CHMFL-EGFR-202 is administered orally at different dose levels for a specified treatment period.
- Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
- Efficacy Evaluation: The tumor growth inhibition (TGI) is calculated at the end of the study.



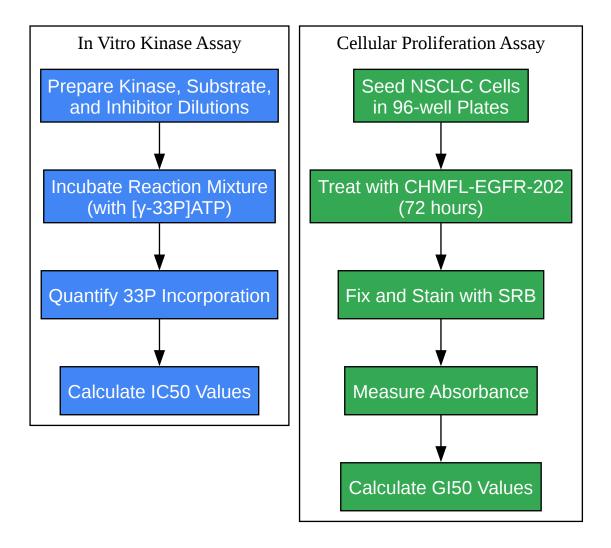
Visualizations



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Caption: EGFR signaling pathway and the point of inhibition by CHMFL-EGFR-202.

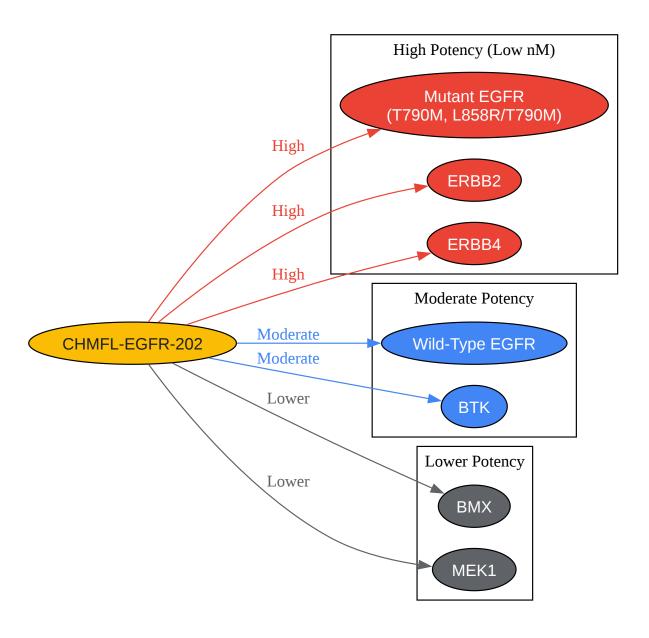




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Caption: Workflow for in vitro kinase and cellular proliferation assays.





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Caption: Logical relationship of CHMFL-EGFR-202's inhibitory selectivity profile.

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